![molecular formula C29H27ClN4O6 B2896116 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-43-1](/img/structure/B2896116.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and odor if available.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the arrangement of atoms in the molecule and the type of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, and refractive index.Aplicaciones Científicas De Investigación
Antitumor Activity
A study focused on synthesizing novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the specified compound, demonstrated significant in vitro antitumor activity. These compounds, including 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide and others, showed broad spectrum antitumor activity and were found to be more potent compared to the control 5-FU. Molecular docking studies suggested a similar binding mode to erlotinib for some compounds, indicating potential applications in inhibiting growth of melanoma cell lines through the inhibition of B-RAF kinase (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Another research synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid. These compounds showed antimicrobial activity against various bacteria and fungi, and some derivatives exhibited potent anticonvulsant activity. This indicates potential applications in treating infections and neurological disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antihypertensive and Diuretic Applications
A study synthesizing N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives explored their diuretic, antihypertensive, and anti-diabetic potential in rats. One compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, exhibited potent activity, suggesting applications in cardiovascular and metabolic health management (Rahman et al., 2014).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. It includes information about its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, improvements in its synthesis, or new reactions it could undergo.
I hope this helps! If you have any specific questions about these steps, feel free to ask.
Propiedades
Número CAS |
899910-43-1 |
|---|---|
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
Fórmula molecular |
C29H27ClN4O6 |
Peso molecular |
563.01 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H27ClN4O6/c30-22-8-3-1-6-20(22)16-32-27(36)17-34-23-9-4-2-7-21(23)28(37)33(29(34)38)13-5-10-26(35)31-15-19-11-12-24-25(14-19)40-18-39-24/h1-4,6-9,11-12,14H,5,10,13,15-18H2,(H,31,35)(H,32,36) |
Clave InChI |
GMFDTZNXKMBYLJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



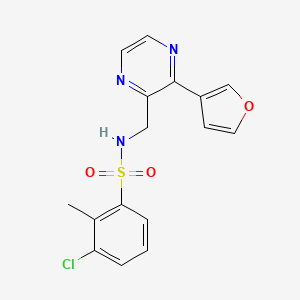
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2896036.png)
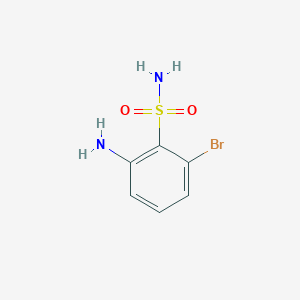
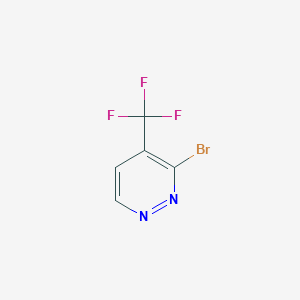
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)
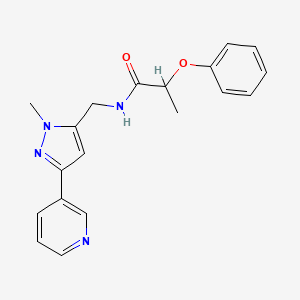
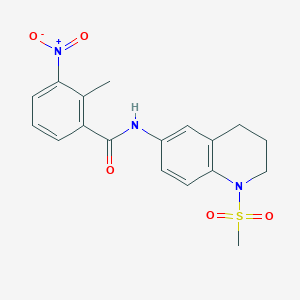
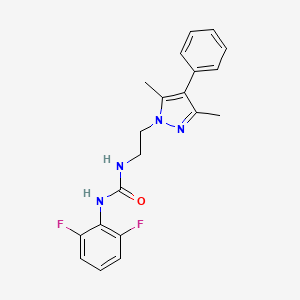
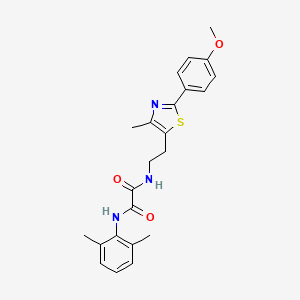
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)
